molecular formula C26H29N5 B6423488 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 848930-68-7

13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B6423488
CAS No.: 848930-68-7
M. Wt: 411.5 g/mol
InChI Key: CHXPZBDPWOHIFV-UHFFFAOYSA-N
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Description

13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C26H29N5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is 411.24229595 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(dimethylamino)propylamino]-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-18-10-12-20(13-11-18)16-21-19(2)22(17-27)26-29-23-8-5-6-9-24(23)31(26)25(21)28-14-7-15-30(3)4/h5-6,8-13,28H,7,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXPZBDPWOHIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile , often referred to in scientific literature by its chemical structure or abbreviated name, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 319.41 g/mol
  • IUPAC Name : 13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-[(4-methylphenyl)methyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
PropertyValue
Molecular FormulaC₁₈H₂₃N₅
Molecular Weight319.41 g/mol
SolubilitySoluble in DMSO
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notable mechanisms include:

  • Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) modulation.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways or signal transduction.

Anticancer Activity

A study investigated the anticancer properties of this compound against several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings :
    • The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines.
    • Mechanistic studies indicated that the compound induces apoptosis through the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound in models of neurodegeneration:

  • Model Used : SH-SY5Y neuroblastoma cells exposed to oxidative stress.
  • Results :
    • The compound reduced oxidative stress markers and promoted cell survival.
    • It was found to upregulate the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

Table 2: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerHeLa, MCF-7, A549IC50 = 5-15 µM; induces apoptosis
NeuroprotectiveSH-SY5Y cellsReduces oxidative stress; upregulates BDNF

Toxicological Profile

Toxicity assessments have been conducted to determine the safety profile of this compound:

  • Acute Toxicity : LD50 values were determined in rodent models, indicating a moderate toxicity level.
  • Chronic Exposure Effects : Long-term exposure studies revealed no significant organ toxicity but highlighted the need for further investigation into potential cumulative effects.

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